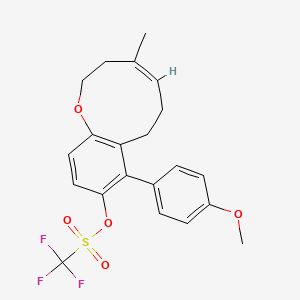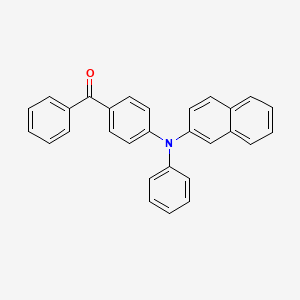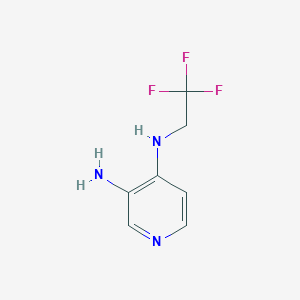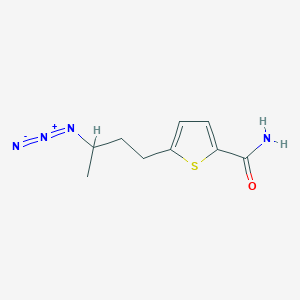
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is a chemical compound with a unique structure that includes a 1,3-oxathiolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable thiol and an oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands.
化学反应分析
Types of Reactions
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(2-Hydroxypropan-2-yl)phenol
- 4-(2-Hydroxypropan-2-yl)cyclohex-1-en-1-ol
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
4-(2-Hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one is unique due to its 1,3-oxathiolan ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.
属性
CAS 编号 |
88802-44-2 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.26 g/mol |
IUPAC 名称 |
4-(2-hydroxypropan-2-yl)-2,2-dimethyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C8H14O3S/c1-7(2,10)5-6(9)11-8(3,4)12-5/h5,10H,1-4H3 |
InChI 键 |
WVPLQZVBHQPDMF-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=O)C(S1)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
![(4-Methylphenyl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14133416.png)

![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)


![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)

